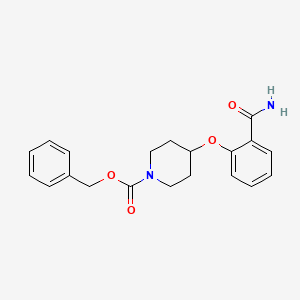

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Description

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carbamate group at the 1-position and a 2-carbamoylphenoxy substituent at the 4-position of the piperidine ring. The carbamoylphenoxy moiety introduces hydrogen-bonding capabilities and polar interactions, which may enhance binding affinity in biological systems or influence physicochemical properties such as solubility and stability. Its synthesis likely involves nucleophilic substitution or coupling reactions to install the phenoxy group, followed by carbamoylation .

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H22N2O4/c21-19(23)17-8-4-5-9-18(17)26-16-10-12-22(13-11-16)20(24)25-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,21,23) |

InChI Key |

DMFQGHZDUMRGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=C2C(=O)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Benzyl-4-piperidinecarboxaldehyde Intermediate

A key intermediate in the synthesis is N-benzyl-4-piperidinecarboxaldehyde, prepared through a sequence of transformations starting from 4-piperidinecarboxylic acid:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride | Acid catalysis | Provides ester intermediate for further modification |

| 2 | Alkylation with benzyl group to form N-benzyl-4-piperidinecarboxylate methyl ester | Alkylating agent, mild base | Introduces benzyl substituent on nitrogen |

| 3 | Hydrolysis of methyl ester to N-benzyl-4-piperidinecarboxylic acid | Basic or acidic hydrolysis | Converts ester to acid for acylation |

| 4 | Acylation to form N-benzyl-4-piperidinecarboxamide | Amide formation conditions | Prepares amide for dehydration |

| 5 | Dehydration to 1-benzylpiperidine-4-carbonitrile | Thionyl chloride reflux (4-8 h) | Converts amide to nitrile |

| 6 | Reduction of nitrile to aldehyde using diisobutylaluminum hydride (DIBAL-H) | -25 to 25 °C, 0.5-2 h | Mild reduction to aldehyde avoiding over-reduction |

This sequence avoids harsh conditions such as ultra-low temperatures or anhydrous/oxygen-free environments, making it practical and scalable. Yields are generally high with good reproducibility. The reaction parameters such as molar ratios, temperature, and reaction times are optimized to maximize purity and yield.

Formation of the Carbamoylphenoxy Moiety

The carbamoylphenoxy group (specifically the 2-carbamoylphenoxy substituent) is introduced via nucleophilic aromatic substitution or esterification reactions involving:

- Phenol derivatives bearing the carbamoyl group at the ortho position.

- Reaction with benzyl 4-hydroxy-1-piperidinecarboxylate or its derivatives.

The phenolic hydroxyl group reacts with the piperidine carboxylate derivative under controlled conditions to form the ether linkage, typically facilitated by base catalysis or coupling agents to ensure selective substitution.

Final Coupling and Purification

The final step involves coupling the N-benzylpiperidine intermediate with the 2-carbamoylphenoxy moiety to yield Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate. This step requires:

- Controlled temperature to avoid side reactions.

- Use of solvents such as toluene or dichloromethane.

- pH adjustment and extraction to purify the product.

Purification is commonly achieved by extraction, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure. Column chromatography is often avoided in industrial processes to simplify scale-up.

Reaction Conditions and Parameters

| Reaction Step | Reagents | Molar Ratios | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | 4-piperidinecarboxylic acid, methanol, acid catalyst | 1: excess methanol | Room temp | Several hours | Formation of methyl ester hydrochloride |

| Alkylation | Methyl ester, benzyl halide, base | 1:1 | Room temp | 1-4 h | Introduction of benzyl group |

| Hydrolysis | Ester, aqueous base or acid | 1:5-15 (g/mL) | Ice bath | 0.5-2 h | Conversion to acid |

| Acylation | Acid, ammonia or amine | 1:5-15 (g/mL) | Reflux | 1-4 h | Formation of amide |

| Dehydration | Amide, thionyl chloride | 1:5-10 (g/mL) | Reflux | 4-8 h | Conversion to nitrile |

| Reduction | Nitrile, DIBAL-H | 1:1-2 | -25 to 25 °C | 0.5-2 h | Aldehyde formation |

These parameters are crucial for achieving high yield and purity, with reaction monitoring by thin-layer chromatography (TLC) to determine completion.

Summary Table of Key Intermediates and Reactions

| Intermediate/Product | Molecular Formula | Key Reaction | Yield/Remarks |

|---|---|---|---|

| Methyl 4-piperidinecarboxylate hydrochloride | C6H12NO2·HCl | Esterification | High yield, stable |

| N-benzyl-4-piperidinecarboxylate methyl ester | C13H17NO2 | Alkylation | Efficient benzyl introduction |

| N-benzyl-4-piperidinecarboxylic acid | C12H15NO2 | Hydrolysis | Clean conversion |

| N-benzyl-4-piperidinecarboxamide | C12H16N2O | Acylation | High purity amide |

| 1-benzylpiperidine-4-carbonitrile | C12H14N2 | Dehydration | Yellow oil, good yield |

| N-benzyl-4-piperidinecarboxaldehyde | C12H15NO | Reduction | Colorless oil, key intermediate |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reactant in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers

Mechanism of Action

The mechanism of action of Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the piperidine ring and carbamoyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, influencing their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and synthetic approaches:

Structural and Functional Insights

Substituent Position and Polarity: The 2-carbamoylphenoxy group in the target compound provides a para-substituted aromatic system with a polar carbamoyl moiety, distinguishing it from OT-8823 (4-aminophenoxy), which has a meta-amino group. Compound 16 incorporates a thioether-linked pyridylcarbamoyl group, which increases lipophilicity (logP) and may enhance membrane permeability relative to the target’s ether-linked phenoxy group .

Synthetic Strategies: The target compound’s phenoxy group likely derives from nucleophilic aromatic substitution (e.g., reacting a piperidine alcohol with 2-carbamoylphenol under Mitsunobu conditions), similar to methods used for pyridylmethyl derivatives in (63–75% yields via cross-electrophile coupling) . In contrast, Compound 30 () uses a Mitsunobu-like reaction to install a fluoroindole butyl chain, achieving 78% yield, suggesting that steric hindrance from bulkier substituents requires optimized conditions .

Physicochemical Properties: The ethoxy-oxopropanoyl derivative () has a molecular weight of 333.38 g/mol and an ester group that may improve aqueous solubility compared to the target’s carbamoylphenoxy group. However, the keto group could introduce instability under basic conditions .

Fluoro groups often enhance metabolic stability, while sulfur atoms can modulate cytochrome P450 interactions .

Biological Activity

Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core substituted with a benzyl group and a carbamoylphenoxy moiety. Its molecular formula is with a molecular weight of 334.37 g/mol. The compound's structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system (CNS) and cancer therapies.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in metabolic pathways.

1. Neurotransmitter Modulation

Research indicates that compounds with piperidine structures can influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This modulation can have implications for treating neurological disorders such as depression and schizophrenia.

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain enzymes involved in cancer cell metabolism, particularly those associated with oxidative phosphorylation (OXPHOS). Inhibition of OXPHOS is a promising strategy for targeting cancer cells that rely heavily on aerobic metabolism for growth and survival .

Biological Activity Findings

Recent studies have demonstrated the following biological activities associated with this compound:

In Vitro Studies

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells, with IC50 values in the low micromolar range.

- Mechanism of Action : The cytotoxicity appears linked to the disruption of ATP production in galactose-containing media, suggesting that it forces cells to rely on OXPHOS, leading to energy depletion .

In Vivo Studies

- Efficacy in Animal Models : In murine models of cancer, this compound demonstrated promising anti-tumor activity, significantly reducing tumor size compared to controls.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Pancreatic Cancer Treatment : A study reported that this compound effectively reduced tumor growth in a syngeneic pancreatic cancer model, showcasing its potential as an anti-cancer agent .

- Neurological Disorders : Another investigation focused on its effects on neurotransmitter systems, revealing that the compound could enhance serotonin levels in rodent models, suggesting potential use in treating depression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Activity Observed | IC50 Value | Model Used |

|---|---|---|---|

| In Vitro | Cytotoxicity against pancreatic cancer cells | ~0.58 μM | UM16 pancreatic cancer cells |

| In Vivo | Tumor size reduction in mice | N/A | Syngeneic pancreatic model |

| Neurotransmitter | Increase in serotonin levels | N/A | Rodent model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.